Melperon

Übersicht

Beschreibung

Melperone is an atypical antipsychotic belonging to the butyrophenone chemical class. It is primarily used to treat sleep disorders, confusion, and psychomotor dysfunction, particularly in geriatric, psychiatric, and alcohol-dependent patients . Structurally, it is related to the typical antipsychotic haloperidol .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Melperone primarily acts as a dopamine D2 receptor antagonist , with additional effects on serotonin receptors (5-HT2A) . This dual-action mechanism is thought to contribute to its therapeutic effects while minimizing the risk of extrapyramidal symptoms commonly associated with traditional antipsychotics .

Clinical Applications

-

Schizophrenia and Schizoaffective Disorders

- Melperone has been shown to be effective in treating schizophrenia, particularly in patients who are resistant to other neuroleptics. A study indicated that melperone improved cognitive functions in patients with schizophrenia, particularly executive functions, although some cognitive domains such as visuospatial manipulation worsened during treatment .

- A case series involving patients with treatment-refractory schizophrenia suggested that melperone might be a viable alternative for a small subset of patients who do not respond adequately to clozapine, although overall efficacy was limited .

- Management of Severe Agitation

- Behavioral Disorders

- Neuroleptic-Resistant Patients

Comparative Efficacy

Melperone's effectiveness can be compared to other atypical antipsychotics like clozapine in terms of prolactin elevation and side effects. Studies have shown that melperone does not significantly increase prolactin levels in male patients compared to typical neuroleptics, making it a preferable option for certain demographics .

Summary of Case Studies

Wirkmechanismus

Target of Action

Melperone is an atypical antipsychotic of the butyrophenone chemical class . It primarily targets D2 dopaminergic and 5HT2A serotonergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Melperone acts as an antagonist at its primary targets . This means it binds to these receptors and blocks their activity. Specifically, it demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity to D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration .

Pharmacokinetics

Melperone exhibits good bioavailability when administered orally or intramuscularly . Specifically, the bioavailability is 87% for intramuscular injection , 54% for oral administration via syrup , and 65% for oral administration via tablet . The compound is metabolized in the liver and has an elimination half-life of 3-4 hours for oral administration and 6 hours for intramuscular injection . It is excreted renally, with 70% as metabolites and 5.5-10.4% as unchanged drug .

Result of Action

The molecular and cellular effects of Melperone’s action result in its antipsychotic effect. It has been demonstrated to produce an antipsychotic effect at doses that cause minimal extrapyramidal symptoms frequently associated with more traditional antipsychotics . This makes it a suitable treatment for conditions like schizophrenia, sleep disorders, confusion, and psychomotor dysfunction associated with geriatric, psychiatric, and alcohol-dependent patients .

Biochemische Analyse

Biochemical Properties

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity for D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . The compound interacts with these receptors by binding to them and inhibiting their activity, which helps to alleviate symptoms of psychosis and agitation .

Cellular Effects

Melperone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism, resulting in the therapeutic effects observed in patients with schizophrenia and other psychiatric disorders . Additionally, Melperone has been shown to produce minimal extrapyramidal symptoms, which are often associated with traditional antipsychotics .

Molecular Mechanism

At the molecular level, Melperone exerts its effects primarily through its antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . By binding to these receptors, Melperone inhibits their activity, which helps to balance neurotransmitter levels in the brain and reduce symptoms of psychosis . The compound’s weak affinity for D2 receptors allows it to dissociate quickly, reducing the risk of dopamine receptor supersensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Melperone have been observed to change over time. The compound is known to have a moderate effect on QT prolongation at clinical doses, which necessitates ECG monitoring . Over time, Melperone’s stability and degradation can impact its long-term effects on cellular function, with studies indicating that it remains effective in managing symptoms of schizophrenia and other psychiatric disorders .

Dosage Effects in Animal Models

In animal models, the effects of Melperone vary with different dosages. Lower doses of Melperone have been shown to reduce mean aortic blood pressure and increase heart rate in dogs . Higher doses can lead to more pronounced effects on ventricular and atrial refractoriness . Toxic or adverse effects at high doses include sedation and QT interval prolongation .

Metabolic Pathways

Melperone is primarily metabolized in the liver and excreted mainly in the urine . The compound’s metabolism can be influenced by other drugs, such as Stiripentol, which can decrease its excretion rate and result in higher serum levels . The metabolic pathways involved in Melperone’s breakdown include hepatic enzymes that facilitate its conversion into metabolites .

Transport and Distribution

Melperone is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of 54% when taken orally via syrup and 65% when taken as a tablet . The compound is known to bind to plasma proteins, which aids in its distribution throughout the body . Melperone’s localization and accumulation in specific tissues can be influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of Melperone involves its distribution to specific compartments or organelles within cells. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to these locations . Melperone’s weak affinity for dopamine receptors allows it to rapidly dissociate, which may contribute to its atypical antipsychotic profile .

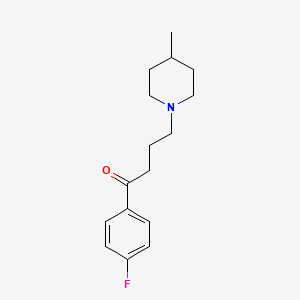

Vorbereitungsmethoden

The synthesis of melperone involves the reaction of 4-fluorobutyrophenone with 4-methylpiperidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Melperon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Alkohol-Derivate umwandeln.

Vergleich Mit ähnlichen Verbindungen

Melperon ist strukturell mit anderen Butyrophenon-Antipsychotika wie Haloperidol verwandt. Es wird als atypisches Antipsychotikum eingestuft, da es ein einzigartiges Rezeptorbindungsprofil aufweist und ein geringeres Risiko für extrapyramidale Nebenwirkungen birgt. Ähnliche Verbindungen umfassen:

Haloperidol: Ein typisches Antipsychotikum mit höherer Affinität zu D2-Rezeptoren.

Levomepromazin: Ein Antipsychotikum mit niedriger Potenz und breiterem Rezeptorbindungsprofil.

Pipamperon: Ein weiteres Butyrophenon-Antipsychotikum mit ähnlichen Einsatzgebieten, aber unterschiedlichen Rezeptoraffinitäten

Die einzigartige Kombination von Rezeptoraffinitäten und dem geringeren Nebenwirkungsprofil von this compound macht es zu einer wertvollen Option bei der Behandlung verschiedener psychiatrischer Erkrankungen.

Biologische Aktivität

Melperone is an atypical antipsychotic belonging to the butyrophenone class, primarily utilized in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and clinical implications, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : 1-(4-Fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone hydrochloride

- CAS Number : 1622-79-3

- Molecular Weight : 273.76 g/mol

Melperone exhibits a multifaceted mechanism of action:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptors with a Ki value of 180 nM, which helps mitigate symptoms associated with psychosis by balancing dopaminergic activity in the brain .

- Serotonin Receptor Antagonism : Melperone also acts on the 5-HT2A serotonin receptors (Ki value of 120 nM), contributing to its anxiolytic effects and reducing the risk of extrapyramidal symptoms common in traditional antipsychotics .

- Adrenergic Activity : It interacts with adrenergic α1 and α2 receptors, further influencing neurotransmitter dynamics in the central nervous system .

Pharmacokinetics

- Absorption : Melperone is rapidly absorbed with a Tmax of 1.5–3.0 hours after oral administration.

- Bioavailability : Approximately 50-70%.

- Half-life : Ranges from 3-4 hours post oral administration; approximately 6 hours after intramuscular injection.

- Metabolism : Primarily hepatic, with excretion mainly via urine .

Antipsychotic Efficacy

Melperone has been shown to effectively reduce psychotic symptoms such as hallucinations and delusions while causing minimal extrapyramidal side effects. A study involving patients with schizophrenia indicated improvements in executive function and reductions in negative symptoms without significant prolactin elevation .

Cognitive Function

Research indicates that melperone may enhance cognitive functions in patients with schizophrenia. In a study involving neuroleptic-resistant patients, melperone treatment led to improvements in executive function as measured by the Wisconsin Card Sorting Test (WCST), although some visuospatial abilities worsened .

Clinical Applications

Melperone is indicated for various conditions:

- Psychotic Disorders : Effective in managing symptoms associated with schizophrenia and schizoaffective disorders.

- Sleep Disorders : Utilized for treating chronic insomnia, particularly in elderly patients .

- Anxiety Disorders : Its serotonergic activity contributes to anxiolytic effects, making it beneficial for anxiety management .

Case Study 1: Cognitive Improvement

A clinical trial involving nineteen patients with schizophrenia demonstrated that melperone significantly improved executive functioning over six weeks, suggesting its utility in enhancing work and social functioning among affected individuals .

Case Study 2: Comparison with Risperidone

In a comparative study, melperone was evaluated against risperidone for efficacy in treating psychotic symptoms. Although risperidone showed superior effectiveness, melperone's lower side effect profile presents it as a valuable alternative for certain patient populations .

Summary Table of Biological Activity

| Property | Melperone |

|---|---|

| D2 Receptor Ki | 180 nM |

| 5-HT2A Receptor Ki | 120 nM |

| Bioavailability | 50-70% |

| Half-life | 3-4 hours (oral), ~6 hours (IM) |

| Primary Uses | Schizophrenia, insomnia |

| Side Effects | Minimal extrapyramidal symptoms |

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFBWQBDIGMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1622-79-3 (hydrochloride) | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023298 | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120-125 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3575-80-2 | |

| Record name | Melperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.